6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide
CAS No.:
Cat. No.: VC14784458
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N6O3 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)hexanamide |
| Standard InChI | InChI=1S/C24H26N6O3/c1-16(2)29-15-25-20-12-11-17(14-19(20)23(29)32)26-22(31)10-4-3-7-13-30-24(33)18-8-5-6-9-21(18)27-28-30/h5-6,8-9,11-12,14-16H,3-4,7,10,13H2,1-2H3,(H,26,31) |
| Standard InChI Key | JPXLGGOHTVEKCO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Molecular Features:
| Property | Details |
|---|---|
| Molecular Formula | Not explicitly provided in sources but inferred from the name. |
| Key Functional Groups | Benzotriazinone ring, quinazolinone ring, hexanamide linker. |
| Molecular Weight | Estimated based on related compounds (e.g., benzotriazinone derivatives). |
The compound's structure suggests potential for bioactivity due to the presence of multiple hydrogen bond donors/acceptors and aromatic systems conducive to protein-ligand interactions.
General Synthetic Strategy:
The synthesis of compounds containing benzotriazinone and quinazolinone cores often involves:
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Diazotization and Cyclization: Formation of the benzotriazinone ring through diazotization of anthranilic acid derivatives.
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Coupling Reactions: Linking the benzotriazinone core to other functional groups via amide or ester bonds.
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Quinazolinone Formation: Constructed using condensation reactions involving anthranilic acid derivatives and aldehydes or ketones.
For example:
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Benzotriazinone derivatives such as methyl esters are synthesized via azide coupling reactions .
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Quinazolinones are often synthesized through cyclocondensation reactions with isopropyl ketones .
Benzotriazinone Derivatives
Benzotriazinones are known for their diverse biological activities:
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HepG2 liver carcinoma inhibition has been demonstrated in related compounds .
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Molecular docking studies reveal strong interactions with active sites of therapeutic targets .
Quinazolinone Derivatives
Quinazolinones exhibit a wide range of pharmacological properties:
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Anticancer activity by inhibiting tyrosine kinases or other signaling pathways.
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Antibacterial and antifungal properties due to their ability to disrupt microbial enzymes.
Potential Applications:
Given the hybrid nature of this compound, it could be explored as:
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A dual inhibitor targeting multiple pathways in cancer therapy.
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A lead compound for antimicrobial drug development.
Spectroscopic Characterization
Spectroscopic techniques such as NMR and IR are critical for confirming the structure of such compounds:
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For benzotriazinones: values in NMR typically indicate signals for methylene and carbonyl groups .
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Quinazolinones show characteristic carbonyl stretching frequencies in IR spectra.
Computational Studies
Molecular docking and dynamics simulations have been employed to predict binding affinities and stability:
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